
4-Formylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylpicolinamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of picolinamide, where a formyl group is attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylpicolinamide typically involves the formylation of picolinamide. One common method is the Vilsmeier-Haack reaction, where picolinamide reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Picolinamide is dissolved in DMF.
- POCl3 is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by neutralizing the reaction mixture with water and extracting the desired compound using an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylpicolinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Picolinic acid.
Reduction: 4-Hydroxymethylpicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Derivatives of this compound have been investigated for their antitumor and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 4-Formylpicolinamide and its derivatives often involves interactions with biological macromolecules. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The formyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound without the formyl group.
4-Hydroxymethylpicolinamide: A reduced form of 4-Formylpicolinamide.
4-Picolinic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-4H,(H2,8,11) |
Clé InChI |
SZBYSUJJWPYFKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


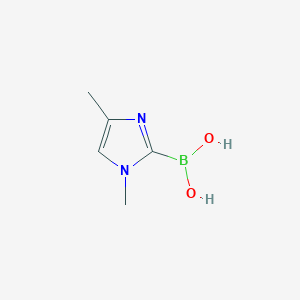
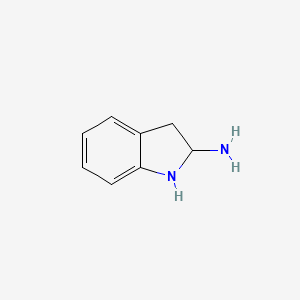


![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
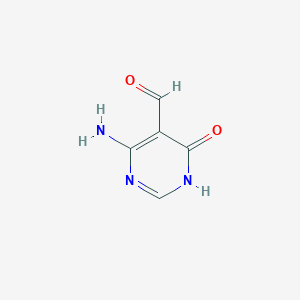

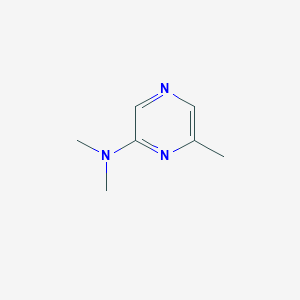
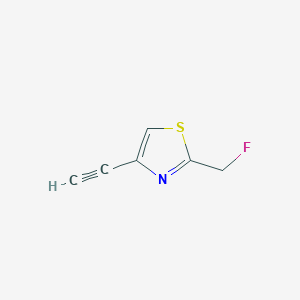

![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)



